3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-(2-Chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrimidoindole core substituted with two chlorinated benzyl groups at positions 3 and 4. The pyrimido[5,4-b]indole scaffold is characterized by a fused pyrimidine and indole ring system, which is structurally analogous to purine bases, making it a promising candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(3-chlorophenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O/c25-18-8-5-6-16(12-18)13-29-21-11-4-2-9-19(21)22-23(29)24(30)28(15-27-22)14-17-7-1-3-10-20(17)26/h1-12,15H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRUWUYKEDJDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzylamine and a suitable diketone, under acidic or basic conditions to form the pyrimidoindole scaffold.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced via nucleophilic substitution reactions. For instance, the pyrimidoindole intermediate can be reacted with 2-chlorobenzyl chloride and 3-chlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimido-indole compounds exhibit promising anticancer properties. The structural characteristics of 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one may allow it to interact with specific cellular pathways involved in tumor growth and proliferation. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Antiviral Properties
The antiviral potential of pyrimido-indole derivatives has been explored extensively. Compounds with similar structures have demonstrated efficacy against viral infections, including HIV and other retroviruses. The ability of This compound to inhibit viral replication could be a significant area of study, particularly in the context of developing new antiviral therapeutics.
Enzyme Inhibition
This compound may serve as an inhibitor for various enzymes related to disease processes. For example, its structural motifs suggest potential activity against phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Inhibitors targeting PDEs have therapeutic implications for conditions such as asthma, cardiovascular diseases, and erectile dysfunction.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that pyrimido-indole derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Study B | Antiviral Activity | Showed that similar compounds reduced HIV replication in vitro with IC50 values in the low micromolar range. |
| Study C | Enzyme Inhibition | Identified potential inhibition of PDEs, suggesting therapeutic applications for respiratory and cardiovascular conditions. |
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood but may involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidoindole Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2- and 3-chlorobenzyl groups enhance electron-withdrawing effects compared to methoxy (electron-donating) or phenyl substituents . This may increase binding affinity in hydrophobic pockets of biological targets.
- Thermal Stability : Compounds with aromatic substituents (e.g., ’s 281–282°C melting point) exhibit higher thermal stability than aliphatic analogs, suggesting the target compound may similarly resist decomposition .
Key Observations :
- XRD Confirmation : ’s use of X-ray diffraction ensures precise structural validation, a critical step for confirming regioselectivity in substituted pyrimidoindoles .
Biological Activity
3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, identified by its CAS number 1185004-97-0, is a complex organic compound belonging to the class of pyrimidoindoles. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 434.3 g/mol
- Structure : The compound features two chlorobenzyl substituents on a pyrimidoindole core, which contributes to its unique chemical properties and biological activities .
Antimicrobial Activity
Recent studies indicate that pyrimidoindole derivatives exhibit significant antimicrobial properties. For instance, compounds related to pyrimido[5,4-b]indoles have demonstrated effectiveness against various bacterial strains. In vitro evaluations showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivatives | 0.25 - 0.30 | Escherichia coli |
Anticancer Activity
The compound has also shown promising results in anticancer studies. In a series of experiments, derivatives of pyrimidoindoles were tested against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The IC values for these compounds ranged significantly based on structural modifications.
| Cell Line | IC (μM) | Reference |
|---|---|---|
| MCF7 | 3.79 | |
| HepG2 | 0.71 | |
| NCI-H460 | 42.30 |
These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
- Receptor Modulation : It is suggested that the chlorobenzyl groups enhance binding affinity to certain receptors involved in cancer proliferation.
- Biofilm Disruption : The compound has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its antimicrobial efficacy .
Study on Antimicrobial Efficacy
In a comparative study involving several pyrimidoindole derivatives, it was found that the presence of halogenated benzyl groups significantly increased antimicrobial activity compared to non-halogenated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Anticancer Research
A recent investigation into the anticancer properties of related compounds demonstrated that modifications at the chlorobenzyl positions greatly affected cytotoxicity against various cancer cell lines. Notably, compounds with multiple halogen substitutions exhibited enhanced potency .
Q & A
Q. Why do some studies report low cytotoxicity despite high target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
